molecular formula C24H37Cl3O2Si B14179193 Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone CAS No. 865370-29-2

Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone

Cat. No.: B14179193
CAS No.: 865370-29-2
M. Wt: 492.0 g/mol
InChI Key: QEGNNYQIUPIDKA-UHFFFAOYSA-N
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Description

Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is a complex organic compound with the molecular formula C24H37Cl3O2Si. This compound is known for its unique structure, which includes a phenyl group, a cyclohexyl ring, and a trichlorosilyl-undecyl chain. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone typically involves multiple steps. One common method includes the reaction of phenylcyclohexyl ketone with 11-bromoundecyltrichlorosilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of silyl ethers or silyl amines.

Scientific Research Applications

Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone involves its interaction with various molecular targets. The trichlorosilyl group can form covalent bonds with hydroxyl or amino groups in biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrophobic interactions and van der Waals forces, influencing the behavior of biological systems .

Comparison with Similar Compounds

Similar Compounds

    Phenylcyclohexyl ketone: A simpler analog without the trichlorosilyl-undecyl chain.

    Cyclohexylphenylmethanone: Lacks the trichlorosilyl group but has a similar core structure.

    Trichlorosilylundecyl derivatives: Compounds with similar trichlorosilyl-undecyl chains but different functional groups.

Uniqueness

Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is unique due to the presence of both the trichlorosilyl-undecyl chain and the phenylcyclohexyl core. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

865370-29-2

Molecular Formula

C24H37Cl3O2Si

Molecular Weight

492.0 g/mol

IUPAC Name

phenyl-[1-(11-trichlorosilylundecoxy)cyclohexyl]methanone

InChI

InChI=1S/C24H37Cl3O2Si/c25-30(26,27)21-15-7-5-3-1-2-4-6-14-20-29-24(18-12-9-13-19-24)23(28)22-16-10-8-11-17-22/h8,10-11,16-17H,1-7,9,12-15,18-21H2

InChI Key

QEGNNYQIUPIDKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)OCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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